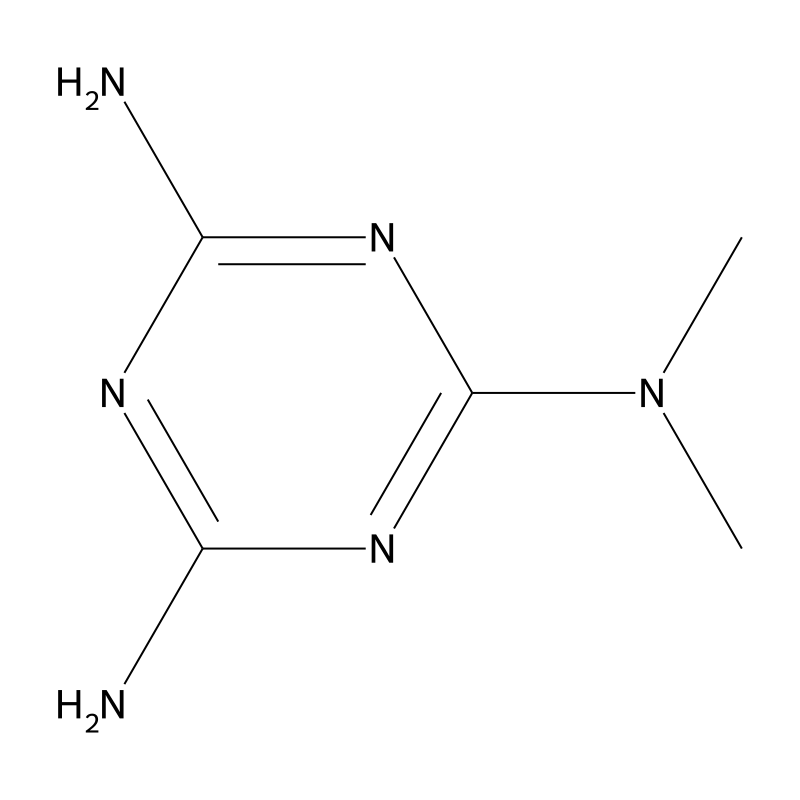

2,4-Diamino-6-dimethylamino-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,4-Diamino-6-dimethylamino-1,3,5-triazine (N,N-Dimethylmelamine): Procurement & Baseline Properties

2,4-Diamino-6-dimethylamino-1,3,5-triazine (CAS 1985-46-2), commonly known as N,N-dimethylmelamine, is an asymmetrically substituted triazine derivative characterized by a melamine core with one N,N-dimethylated amino group [1]. In industrial procurement, it is primarily sourced as a specialized comonomer for modifying the crosslinking density of melamine-formaldehyde (MF) resins, a co-additive in halogen-free flame retardant formulations, and as a critical analytical reference standard (Metformin EP Impurity C) in pharmaceutical quality control [2]. By replacing two active hydrogen atoms on a single nitrogen with methyl groups, this compound fundamentally alters the hydrogen-bonding network and polycondensation reactivity compared to unsubstituted melamine, making it an essential building block for advanced thermosets requiring enhanced thermoplastic processability and flexibility [1].

Substituting N,N-dimethylmelamine with standard melamine or symmetrically substituted analogs (such as N,N'-dimethylmelamine) leads to critical failures in both material science and analytical workflows [1]. In resin manufacturing, standard melamine provides up to six reactive sites for formaldehyde condensation, resulting in highly rigid, brittle thermosets. Attempting to increase flexibility by merely reducing the formaldehyde-to-melamine ratio causes severe aqueous resin stability issues [1]. Conversely, incorporating N,N-dimethylmelamine introduces a structurally blocked amino group that precisely limits the degree of crosslinking without compromising the resin's shelf life. In pharmaceutical contexts, its unique chromatographic retention profile makes it strictly non-interchangeable for the regulatory compliance and impurity profiling of metformin hydrochloride, where it serves as the exact structural match for Impurity C[2].

Modulation of Polycondensation Crosslinking in Melamine-Formaldehyde Resins

N,N-dimethylmelamine acts as a critical crosslinking modifier in triazine-aldehyde resins. When used as a comonomer with standard melamine, the N,N-dimethylated group effectively blocks two reactive sites[1]. This structural modification reduces the overall degree of linkage during formaldehyde condensation compared to a pure melamine baseline. While reducing the formaldehyde-to-melamine ratio in standard melamine resins compromises aqueous stability, substituting 25 mol% of melamine with N,N-dimethylmelamine yields a modified resin that maintains a practical storage stability of 12 days at 25–28 °C while significantly improving the thermoplastic processability and flexibility of the final cured panel[1].

| Evidence Dimension | Resin storage stability and crosslinking functionality |

| Target Compound Data | N,N-dimethylmelamine (blocks 2 reactive sites; 25 mol% substitution maintains 12-day aqueous stability) |

| Comparator Or Baseline | Standard melamine (6 reactive sites; altering stoichiometry to match flexibility causes solubility/stability failure) |

| Quantified Difference | 33% reduction in reactive sites per substituted molecule with preserved formulation stability |

| Conditions | Aqueous formaldehyde condensation (pH 9.0, 25 °C) |

Procurement of N,N-dimethylmelamine allows resin manufacturers to engineer flexible, curved wood-panel coatings without sacrificing the shelf-life of the liquid precursor.

Aqueous Solubility Profile for Formulation Compatibility

The asymmetric substitution pattern of N,N-dimethylmelamine significantly impacts its solvation thermodynamics compared to both unsubstituted melamine and its symmetric isomer. Quantitative solubility data demonstrates that N,N-dimethylmelamine has a water solubility of 1.2 g/L at 20 °C[1]. In contrast, standard melamine exhibits a solubility of 3.2 g/L, and the symmetric isomer N,N'-dimethylmelamine is highly soluble at approximately 41.1 g/L under identical conditions[1]. This relatively low aqueous solubility necessitates specific handling and dissolution protocols during the preparation of aqueous resin formulations, distinguishing it sharply from other methylated melamine derivatives.

| Evidence Dimension | Aqueous solubility at 20 °C |

| Target Compound Data | 1.2 g/L |

| Comparator Or Baseline | Melamine (3.2 g/L) and N,N'-dimethylmelamine (41.1 g/L) |

| Quantified Difference | 2.6-fold lower solubility than melamine and ~34-fold lower than the symmetric N,N'-dimethyl isomer |

| Conditions | Water at 20 °C |

Buyers and formulators must account for this specific solubility limit when designing aqueous reaction mixtures, ensuring that N,N-dimethylmelamine is properly dissolved before initiating formaldehyde condensation.

Chromatographic Resolution as a Pharmaceutical Reference Standard (Impurity C)

In pharmaceutical quality control, 2,4-diamino-6-dimethylamino-1,3,5-triazine is strictly required as the reference standard for Metformin EP Impurity C [1]. Under standard pharmacopeial HPLC conditions (using silica gel for chromatography with UV detection at 218 nm), N,N-dimethylmelamine must be baseline-resolved from metformin and other impurities, such as Impurity A and melamine (Impurity D) [1]. The compound elutes with a distinct retention profile, ensuring that the specified impurity limits in metformin hydrochloride bulk drug substance can be accurately quantified. Standard melamine (Impurity D) cannot substitute for this calibration, as it lacks the N,N-dimethyl group and elutes at a completely different retention time [1].

| Evidence Dimension | Chromatographic retention and identification |

| Target Compound Data | N,N-dimethylmelamine (Impurity C) |

| Comparator Or Baseline | Melamine (Impurity D) and Metformin |

| Quantified Difference | Distinct retention times enabling baseline resolution for pharmacopeial impurity quantification |

| Conditions | Pharmacopeial HPLC (silica gel for chromatography, UV 218 nm) |

Procurement of highly purified N,N-dimethylmelamine is legally and analytically mandatory for pharmaceutical laboratories to validate the purity of metformin hydrochloride batches.

Flexible Melamine-Formaldehyde (MF) Resins

Used as a comonomer to reduce the crosslinking density of MF resins, enabling the production of flexible, post-formable thermoset laminates and curved wood-based panels without compromising the stability of the aqueous resin intermediate [1].

Pharmaceutical Quality Control (QA/QC)

Procured as a certified reference material (Metformin Impurity C) for the HPLC-based purity profiling and regulatory compliance testing of metformin hydrochloride active pharmaceutical ingredients (APIs) [2].

Halogen-Free Flame Retardant Blends

Incorporated as a nitrogen-rich co-additive in thermoplastic polymer formulations, where its specific thermal degradation profile and blocked amino group offer tailored flame retardancy synergism with phosphoramidates [3].

XLogP3

UNII

GHS Hazard Statements

H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types